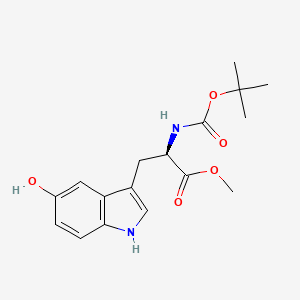

(R)-N-Boc-5-hydroxy-trp-ome

Description

Structure

3D Structure

Properties

IUPAC Name |

methyl (2R)-3-(5-hydroxy-1H-indol-3-yl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H22N2O5/c1-17(2,3)24-16(22)19-14(15(21)23-4)7-10-9-18-13-6-5-11(20)8-12(10)13/h5-6,8-9,14,18,20H,7H2,1-4H3,(H,19,22)/t14-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XNPXNIXOCSKSGI-CQSZACIVSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC(CC1=CNC2=C1C=C(C=C2)O)C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N[C@H](CC1=CNC2=C1C=C(C=C2)O)C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H22N2O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70712325 | |

| Record name | Methyl N-(tert-butoxycarbonyl)-5-hydroxy-D-tryptophanate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70712325 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

334.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1234880-33-1 | |

| Record name | Methyl N-(tert-butoxycarbonyl)-5-hydroxy-D-tryptophanate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70712325 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for R N Boc 5 Hydroxy Trp Ome and Analogues

Convergent and Linear Synthesis Strategies

A direct and common approach to synthesizing (R)-N-Boc-5-hydroxy-trp-ome is a linear sequence starting from (R)-5-hydroxytryptophan. This multi-step process involves the protection of reactive functional groups, followed by esterification.

The key steps in this synthetic route typically include:

N-α-Boc Protection : The alpha-amino group of 5-hydroxytryptophan (B29612) is protected with a di-tert-butyl dicarbonate (B1257347) (Boc₂O) group. This reaction is usually performed under basic conditions to facilitate the nucleophilic attack of the amino group on the Boc anhydride. rsc.org

O-Protection (Optional) : Depending on the subsequent reaction conditions, the phenolic hydroxyl group at the 5-position of the indole (B1671886) ring may also require protection to prevent side reactions.

Esterification : The carboxylic acid moiety is converted to a methyl ester (–OMe). This can be achieved using various esterification methods, such as reaction with methanol (B129727) in the presence of an acid catalyst (e.g., HCl) or using a milder reagent like trimethylsilyldiazomethane. google.com

A generalized reaction scheme is presented below:

(R)-5-hydroxytryptophan → (R)-N-Boc-5-hydroxytryptophan → this compound

This linear approach is advantageous due to the commercial availability of the starting material and the well-established nature of the protection and esterification reactions. google.commit.edu

An alternative to linear synthesis from a pre-functionalized precursor is the construction of the target molecule by modifying a simpler tryptophan or indole derivative. These methods offer modularity, allowing for the synthesis of a wide range of analogues by varying the coupling partners or reaction conditions.

Direct C-H activation has emerged as a powerful tool for the functionalization of the indole nucleus, avoiding the need for pre-functionalized starting materials. chim.it Transition metal catalysis, particularly with palladium, is frequently employed to achieve regioselective C-H functionalization of tryptophan derivatives. chemrxiv.orgnih.gov

The strategy often involves a directing group, which positions the metal catalyst in proximity to a specific C-H bond, facilitating its cleavage and subsequent functionalization. For tryptophan derivatives, weakly coordinating groups at the C3-position have been shown to direct functionalization to the C4-position of the indole ring. nih.gov Palladium-catalyzed reactions can achieve olefination or arylation at various positions of the indole ring, including the less reactive C4–C7 positions. chim.it The choice of catalyst, directing group, and oxidant can control the regioselectivity of the reaction. chim.itub.edu

| Catalyst/Mediator | Position Functionalized | Type of Functionalization | Reference |

|---|---|---|---|

| Palladium (Pd) | C2 or C4 | Olefination, Glycosylation | chim.itnih.gov |

| Manganese (Mn) | C4 | Oxidative Cyclization | nih.gov |

| Rhodium (Rh) | C2 | Arylation | ub.edu |

Boron-mediated functionalization provides a versatile method for introducing a wide range of substituents onto the indole ring. This typically involves an initial C-H borylation step to install a boronic acid or boronate ester group, which can then participate in subsequent cross-coupling reactions (e.g., Suzuki-Miyaura coupling).

Iridium-catalyzed C-H borylation has proven effective for the direct functionalization of 3-substituted indoles. nih.gov A notable strategy involves a two-step, single-flask procedure for the C7 borylation of N-Boc-L-tryptophan methyl ester. orgsyn.org This method first utilizes an iridium catalyst to install boron groups at both the C2 and C7 positions. Subsequently, a palladium(II) acetate (B1210297) catalyst is used to selectively remove the C2-boron group via protodeboronation, yielding the desired C7-functionalized product. nih.govorgsyn.org Metal-free borylation of tryptophan derivatives using reagents like BBr₃ has also been developed, offering an alternative pathway for site-selective functionalization. researchgate.net These borylated tryptophan analogues serve as key intermediates for synthesizing diverse derivatives. rsc.orgnih.govresearchgate.net

| Step | Reagents and Conditions | Outcome | Reference |

|---|---|---|---|

| 1. Diborylation | [Ir(OMe)(COD)]₂, dtbpy, Pinacolborane, 60-80 °C | Borylation at C2 and C7 positions | nih.govorgsyn.org |

| 2. Protodeboronation | Pd(OAc)₂, Acetic Acid, 30 °C | Selective removal of C2-boron group | nih.govorgsyn.org |

| Metal-Free Borylation | BBr₃, N-pivaloyl directing group | Site-selective C7 borylation | researchgate.net |

The introduction of a halogen atom onto the indole ring provides a reliable handle for further functionalization via transition metal-catalyzed cross-coupling reactions. This two-stage approach allows for the modular synthesis of a wide array of substituted tryptophan derivatives.

The initial halogenation can be achieved using various reagents and methods. mdpi.com A particularly innovative approach combines biocatalysis with chemocatalysis. researchgate.net Flavin-dependent halogenase enzymes can be used for the regioselective bromination of L-tryptophan at the C5, C6, or C7 positions in aqueous media. The resulting halogenated tryptophan can then be used directly in a subsequent palladium-catalyzed Suzuki-Miyaura cross-coupling reaction with various boronic acids to introduce aryl substituents. researchgate.netchim.it This modular, one-pot reaction sequence is highly efficient for creating libraries of aryl-substituted tryptophan derivatives. researchgate.net

This strategy is exemplified by the synthesis of 5-aryl-tryptophans, where 5-bromo-tryptophan is first synthesized and then coupled with different arylboronic acids. chim.it

Ensuring the correct (R)-configuration at the α-amino acid stereocenter is critical. When the synthesis does not start from a chiral precursor like (R)-5-hydroxytryptophan, methods for asymmetric synthesis must be employed.

One powerful method is the enantioselective hydrogenation of α,β-didehydroamino acid precursors. chim.it In this approach, a pro-chiral olefin is hydrogenated using a chiral transition metal catalyst, such as a rhodium complex with a chiral phosphine (B1218219) ligand (e.g., DuPHOS or DIPAMP). This reaction can produce the desired amino acid enantiomer with high enantioselectivity. chim.it

Other classical methods for α-amino acid synthesis, such as the Strecker and Gabriel syntheses, typically produce racemic mixtures. youtube.com However, these can be adapted for stereoselectivity by using chiral auxiliaries or resolving the racemic product. For example, an auxiliary-based method can involve alkylating a chiral glycine (B1666218) enolate equivalent. chim.it While effective, these methods can be less efficient due to the multiple steps required for attaching and removing the auxiliary. chim.itrsc.org Enzymatic approaches, which can exhibit high stereospecificity, also represent a viable strategy for controlling the stereochemistry of the α-proton exchange. nih.gov

Stereoselective Formation of the Alpha-Amino Acid Stereocenter

Asymmetric α-Alkylation of Protected Amino Acid Derivatives

Asymmetric α-alkylation of protected amino acid derivatives represents a direct approach to α-substituted tryptophan analogues. This method typically involves the generation of a chiral enolate from a protected tryptophan derivative, which then reacts with an alkylating agent. The stereochemical outcome of the reaction is controlled by the inherent chirality of the starting material and the reaction conditions.

One strategy involves the conversion of L-tryptophan into a hexahydropyrrolo[2,3-b]indole system. rsc.orgrsc.org This rigid tricyclic structure allows for stereoselective deprotonation and subsequent alkylation at the α-position. The alkylation proceeds with retention of configuration. Subsequent ring-opening of the cyclized system yields the desired α-alkylated tryptophan derivatives in an optically pure form. rsc.org

The tryptophan synthase β-subunit (TrpB), a pyridoxal (B1214274) phosphate (B84403) (PLP)-dependent enzyme, has also been engineered to catalyze the asymmetric alkylation of ketones, demonstrating the potential of biocatalytic approaches for creating new carbon-carbon bonds in the synthesis of non-canonical amino acids. nih.gov

Chiral Auxiliary-Based Approaches

Chiral auxiliaries are chemical compounds that are temporarily incorporated into a synthetic route to control the stereochemical outcome of a reaction. After the desired stereocenter is established, the auxiliary is removed. This approach has been successfully applied to the synthesis of tryptophan derivatives.

One prominent example is the use of the Schöllkopf chiral auxiliary, a bis-lactim ether derived from a dipeptide. nih.govresearchgate.net Regioselective lithiation of the auxiliary followed by reaction with a suitable electrophile, such as a substituted indolemethyl halide, leads to the formation of a new stereocenter with high diastereoselectivity. nih.gov Mild acidic hydrolysis then cleaves the auxiliary to afford the desired α-substituted amino acid methyl ester. nih.gov

Another effective chiral auxiliary is pseudoephenamine, which can be used for asymmetric alkylation reactions. nih.gov Amides derived from pseudoephenamine exhibit high stereocontrol in alkylation reactions, including those that form quaternary carbon centers. nih.gov The Strecker amino acid synthesis, facilitated by chiral auxiliaries like (S)-methylbenzylamine, has also been employed for the synthesis of indole-substituted (S)-tryptophans. rsc.org

Below is a table summarizing the use of different chiral auxiliaries in the synthesis of amino acids:

| Chiral Auxiliary | Type of Reaction | Key Features |

| Schöllkopf Reagent | Alkylation | High diastereoselectivity, removable under mild acidic conditions. nih.gov |

| Pseudoephenamine | Alkylation | Excellent stereocontrol, particularly for quaternary centers. nih.gov |

| (S)-Methylbenzylamine | Strecker Synthesis | Facilitates the synthesis of optically pure (S)-tryptophan analogues. rsc.org |

| Oxazolidinones | Aldol, Alkylation, Diels-Alder | Directs reactions to the alpha position of the carbonyl. |

Enantioselective Hydrogenation

Enantioselective hydrogenation is a powerful technique for establishing stereocenters. This method typically involves the hydrogenation of a prochiral olefin using a chiral catalyst. In the context of tryptophan synthesis, this approach is applied to α,β-didehydroamino acid precursors.

The synthesis of (R)-6-methyltryptophan has been achieved via the enantioselective catalytic hydrogenation of the corresponding (Z)-α-amino-α,β-didehydro ester. acs.org This reaction utilizes a chiral rhodium catalyst to achieve high enantioselectivity. This methodology is applicable to the synthesis of a variety of (heteroaryl)alanines. acs.org The development of new chiral diphosphine ligands continues to improve the efficiency and selectivity of these reactions. acs.org Catalytic asymmetric syntheses have been reported for various tryptophan regioisomers where the alanine (B10760859) unit is attached to different positions of the indole ring, achieving excellent asymmetric induction (generally >97% ee). nih.govresearchgate.net

Friedel-Crafts Conjugate Addition to 2-Aminoacrylates

The Friedel-Crafts conjugate addition of indoles to 2-aminoacrylates is a convergent and efficient method for the enantioselective synthesis of tryptophan derivatives. nih.govsigmaaldrich.comnih.govamanote.comscispace.com This reaction involves the addition of the indole nucleophile to an electrophilic acrylate (B77674) derivative, often catalyzed by a chiral Lewis acid.

A notable example is the tandem Friedel-Crafts conjugate addition/asymmetric protonation reaction between 2-substituted indoles and methyl 2-acetamidoacrylate. nih.govnih.gov This reaction can be catalyzed by a complex of (R)-3,3′-dibromo-BINOL and tin tetrachloride (SnCl₄). nih.govnih.gov This method provides a direct route to a range of substituted tryptophan derivatives in good yields and with high levels of enantioselectivity. nih.gov The reaction does not require pre-activation of the indole substrate. nih.gov

The following table presents data from a study on this methodology:

| Indole Reactant | Product Yield | Enantiomeric Excess (ee) |

| 2-Methylindole | Good | High |

| 2-Phenylindole | Good | High |

| Various 2-substituted indoles | Good | High |

Data synthesized from findings in referenced studies. nih.govnih.gov

Aziridine (B145994) Opening Reactions

The ring-opening of aziridines with indole nucleophiles provides a versatile route to β-substituted tryptophan and tryptamine (B22526) derivatives. acs.orgnih.govnih.govuncw.edu This reaction is typically catalyzed by a Lewis acid and proceeds via an SN2-type mechanism, leading to inversion of stereochemistry at the site of nucleophilic attack.

The key to this methodology is the synthesis of enantiomerically pure aziridine precursors. acs.org For instance, a chiral 3-phenylaziridine-2-carboxylic ester can be prepared using Sharpless asymmetric dihydroxylation. acs.org The regioselective and stereospecific ring-opening of this aziridine with indole at the C3 position yields the corresponding β-phenyl-substituted tryptophan derivative. acs.org

The choice of the protecting group on the aziridine nitrogen is crucial for activating the ring and influencing the regioselectivity of the ring-opening. nih.gov While sulfonamides are common, carbamate (B1207046) protecting groups like 4-nitrobenzyl carbamate (PNZ) can be used and subsequently removed under mild conditions. nih.govnih.gov

Protecting Group Manipulation and Orthogonality

In the synthesis of complex molecules like this compound, the strategic use of protecting groups is paramount. Protecting groups temporarily block reactive functional groups to prevent unwanted side reactions during chemical transformations. biosynth.comcreative-peptides.com Orthogonality is a key concept in protecting group strategy, meaning that different protecting groups can be removed selectively in the presence of others under distinct reaction conditions. nih.goviris-biotech.de

Boc Group Introduction and Removal Strategies

The tert-butoxycarbonyl (Boc) group is a widely used protecting group for the α-amino function of amino acids. creative-peptides.comamericanpeptidesociety.org

Introduction: The Boc group is typically introduced by reacting the amino acid with di-tert-butyl dicarbonate (Boc₂O) in the presence of a base. rsc.org For tryptophan derivatives, this reaction can be performed in acetonitrile (B52724) with 4-dimethylaminopyridine (B28879) as a catalyst. rsc.org

Removal: The Boc group is classified as an acid-labile protecting group. americanpeptidesociety.org It is stable under basic and nucleophilic conditions but is readily cleaved under acidic conditions. creative-peptides.com The standard condition for Boc deprotection is treatment with trifluoroacetic acid (TFA), often in a solvent like dichloromethane (B109758) (DCM). americanpeptidesociety.orgpeptide.com The concentration of TFA can be adjusted, with 50% TFA in DCM being a common choice. peptide.com

During Boc deprotection, tert-butyl cations are generated, which can lead to side reactions with nucleophilic residues such as tryptophan. peptide.com To prevent this, scavengers like dithioethane (DTE) are often added to the cleavage solution. peptide.com

The Boc/benzyl (B1604629) (Bzl) protection scheme is a common strategy in peptide synthesis. peptide.comresearchgate.net Although not strictly orthogonal because both groups are acid-labile, their differential lability allows for selective removal. The Boc group is removed with moderate acids like TFA, while the more robust benzyl-based side-chain protecting groups require stronger acids like hydrofluoric acid (HF) for cleavage. peptide.com This contrasts with the fully orthogonal Fmoc/tBu strategy, where the base-labile Fmoc group is removed under conditions that leave the acid-labile tBu group intact. biosynth.comiris-biotech.de

The following table summarizes the conditions for Boc group manipulation:

| Process | Reagents | Key Considerations |

| Introduction | Di-tert-butyl dicarbonate (Boc₂O), Base (e.g., 4-DMAP) | Efficient protection of the α-amino group. rsc.org |

| Removal | Trifluoroacetic acid (TFA) in Dichloromethane (DCM) | Acid-labile, requires scavengers for sensitive residues like tryptophan. americanpeptidesociety.orgpeptide.com |

Hydroxyl Group Protection (e.g., Acetoxy)

In the synthesis of hydroxylated tryptophan derivatives, the phenolic hydroxyl group on the indole ring often requires protection to prevent unwanted side reactions during subsequent synthetic steps. Ester protecting groups, such as the acetoxy group, are an economical and effective method for this purpose. highfine.com

One modern approach for the introduction of an acetoxy group is through direct, regioselective C-H activation. A palladium(II)-catalyzed C(sp²)–H 4-acetoxylation of tryptophan derivatives has been developed, which directly forms a C–O bond at the C4-position of the indole ring. acs.org This method demonstrates good functional group tolerance and can be applied to tryptophan-containing dipeptides. acs.org The acetoxy group can later be selectively removed under mild conditions, such as treatment with sodium bicarbonate in methanol, to yield the 4-hydroxy-substituted tryptophan derivative. acs.org

Table 1: Example of Hydroxyl Group Protection in Tryptophan Derivatives

| Reaction | Catalyst/Reagents | Key Feature | Reference |

|---|---|---|---|

| C4-Acetoxylation | Pd(OAc)₂, AgOAc, Ag₂CO₃, NaOAc | Direct, regioselective C-H activation | acs.org |

Carboxyl Group Esterification and De-esterification

The carboxyl group of amino acids is typically protected as an ester to prevent its interference in reactions such as peptide coupling. thieme-connect.de For the target compound, this is achieved through methyl esterification (-OMe).

A common and convenient method for the synthesis of amino acid methyl esters involves the reaction of the amino acid with methanol in the presence of trimethylchlorosilane (TMSCl) at room temperature. nih.gov This system is effective for a wide range of natural, aromatic, and aliphatic amino acids, offering good to excellent yields under mild conditions. nih.gov

Another established method is the Fischer-Speier esterification, which uses an alcohol (e.g., methanol) under acidic catalysis. However, the zwitterionic nature of amino acids can make this more challenging than with simple carboxylic acids. acs.org To overcome this, methods using reagents like p-toluenesulfonyl chloride in an alcohol have been developed, which facilitate the esterification of tryptophan and other amino acids under mild conditions. sci-hub.se

De-esterification, or saponification, is typically achieved by hydrolysis of the ester using a base, such as sodium hydroxide, in an aqueous or mixed aqueous-organic solvent system. This regenerates the free carboxylic acid, which is often necessary at the final stages of a synthesis or for specific coupling reactions.

Catalytic Approaches in Tryptophan Derivatization

Catalysis plays a pivotal role in the efficient and selective synthesis of tryptophan derivatives. Transition metal, biocatalytic, and Lewis acid-catalyzed reactions provide powerful tools for derivatization.

Transition Metal-Catalyzed Coupling Reactions (e.g., Pd, Ir, Ni, Cu, Rh)

Transition metal-catalyzed cross-coupling reactions are indispensable for forming C-C and C-heteroatom bonds, enabling the late-stage functionalization of the tryptophan indole ring. thermofisher.comresearchgate.net

Palladium (Pd): Palladium catalysts are widely used for various coupling reactions. The Negishi cross-coupling, for instance, allows for the direct alkylation of bromotryptophan derivatives using alkyl iodides. nih.gov This provides access to non-canonical tryptophan surrogates. Suzuki coupling reactions are also frequently employed to introduce aryl or other groups onto the indole scaffold. nih.gov

Nickel (Ni): Nickel catalysis is effective for certain transformations. For example, the synthesis of chiral α-amino acid precursors can be achieved through nickel-catalyzed reductive cross-coupling between a protected iodo-indole and a protected iodo-serine methyl ester. nih.gov This approach has been used to construct complex tryptophan analogues. nih.gov

Copper (Cu): Copper-catalyzed reactions, such as the Ullmann coupling, are valuable for forming C-N bonds. This has been applied to the arylation of the indole side chain of tryptophan residues within peptides, demonstrating remarkable chemoselectivity and tolerance for diverse functional groups. rsc.org

Rhodium (Rh): Rhodium catalysts have been employed in C-H activation and annulation reactions of N-Boc-anilines to generate substituted indoles, which are precursors to tryptophan derivatives.

Table 2: Selected Transition Metal-Catalyzed Reactions for Tryptophan Derivatization

| Reaction Type | Metal Catalyst | Key Transformation | Reference(s) |

|---|---|---|---|

| Negishi Coupling | Palladium (Pd) | Csp³-Csp² bond formation for alkylation | nih.gov |

| Ullmann Coupling | Copper (Cu) | Csp²-N bond formation for arylation | rsc.org |

| Reductive Cross-Coupling | Nickel (Ni) | Construction of the amino acid side chain | nih.gov |

Biocatalytic Synthesis Routes

Biocatalysis offers an environmentally friendly and highly selective alternative to traditional chemical synthesis, often proceeding with high enantioselectivity and without the need for protecting groups. nih.govchemistryviews.org

The enzyme tryptophan synthase (TrpS) and its isolated β-subunit (TrpB) are particularly powerful biocatalysts. nih.gov They catalyze the C-C bond formation between an indole (or its analogue) and L-serine to produce L-tryptophan and its derivatives. researchgate.net Through directed evolution, the substrate scope of TrpB has been expanded to accept bulky or electron-deficient indoles, making previously inaccessible tryptophan analogues available. nih.gov

For the synthesis of D-tryptophan derivatives, such as the (R)-enantiomer of the target compound, a one-pot biocatalytic cascade can be employed. This system combines the synthesis of an L-tryptophan analogue by TrpS with a stereoinversion process mediated by an L-amino acid deaminase (LAAD) and an engineered D-alanine aminotransferase (DAAT). acs.org This cascade efficiently converts various substituted indoles into the corresponding D-tryptophan derivatives with high enantiomeric excess. acs.org

Furthermore, enzymes like 4-dimethylallyltryptophan synthases (4-DMATSs) can catalyze the regioselective C4-prenylation of unprotected tryptophan derivatives, a reaction that is challenging to achieve with conventional chemical methods. chemistryviews.org

Lewis Acid Catalysis in Amino Acid Synthesis

Lewis acids act as electron pair acceptors to activate substrates, thereby catalyzing a variety of organic reactions, including those used in amino acid synthesis. wikipedia.org

In the context of amino acid derivatives, Lewis acids can catalyze Friedel-Crafts-type reactions. For example, the cleavage of a donor-acceptor aziridine ring followed by a Friedel-Crafts reaction can produce α-amino acid derivatives. thieme-connect.com Lewis acids are also crucial in catalyzing Amadori and Heyns rearrangement reactions involving β-amino acids and carbohydrates. tandfonline.com

More broadly, Lewis acid catalysis is applied in peptide synthesis for the activation of carboxyl groups to facilitate peptide bond formation. acs.org Tantalum-based catalysts have been shown to promote high-yielding peptide synthesis without racemization. acs.org This type of catalysis can offer advantages over classical coupling reagents, especially in complex syntheses.

Stereochemical Control and Chiral Purity in R N Boc 5 Hydroxy Trp Ome Synthesis

Strategies for Enantioselective Synthesis of (R)-Tryptophan Derivatives

The asymmetric synthesis of (R)-tryptophan derivatives relies on a variety of strategic approaches that guide the formation of the desired stereoisomer. These methods can be broadly categorized into catalytic asymmetric reactions, the use of chiral auxiliaries, and phase-transfer catalysis.

One powerful strategy is the tandem Friedel-Crafts conjugate addition/asymmetric protonation reaction . This method has been successfully applied to the reaction between substituted indoles and methyl 2-acetamidoacrylate. scispace.com In a notable example, the reaction is catalyzed by a BINOL·SnCl4 complex, specifically using (R)-3,3'-dibromo-BINOL, to furnish (R)-tryptophan derivatives in high yields and with excellent levels of enantioselectivity. scispace.com

Another widely adopted approach involves the use of chiral auxiliaries . The Strecker amino acid synthesis, for instance, can be rendered asymmetric by employing a chiral amine. A facile route to indole-substituted (S)-tryptophans has been established using chiral auxiliaries like (S)-methylbenzylamine. rsc.org For the synthesis of the (R)-enantiomer, the corresponding (R)-methylbenzylamine or a similar auxiliary would be employed to direct the stereochemical outcome of the nucleophilic addition of cyanide to the imine intermediate. The auxiliary is a temporary part of the molecule that, after inducing the desired stereochemistry, is removed in a later step. rsc.org

Phase-transfer catalysis (PTC) offers a cost-effective and operationally simple method for the asymmetric alkylation of glycine (B1666218) derivatives to produce chiral tryptophan analogues. acs.org This technique typically involves the reaction of a glycine imine with a gramine-derived electrophile in a biphasic system. The key to enantioselectivity is a chiral phase-transfer catalyst, often derived from Cinchona alkaloids, which transports the nucleophile from the aqueous phase to the organic phase and creates a chiral environment for the alkylation reaction. acs.org

Below is a comparative overview of these strategies.

Table 1: Comparison of Enantioselective Synthesis Strategies for Tryptophan Derivatives| Strategy | Typical Catalyst/Auxiliary | Key Reaction Type | Advantages |

|---|---|---|---|

| Asymmetric Catalysis | (R)-BINOL·SnCl4 Complex | Tandem Friedel-Crafts/Asymmetric Protonation | High enantioselectivity, catalytic use of chiral source. |

| Chiral Auxiliary | (R)-α-Methylbenzylamine | Asymmetric Strecker Synthesis | Robust, well-established, good for various substituted indoles. rsc.org |

| Phase-Transfer Catalysis | Chiral Quaternary Ammonium Salts (e.g., from Cinchona alkaloids) | Asymmetric Alkylation | Cost-effective, operationally simple, avoids stoichiometric chiral reagents. acs.org |

Evaluation of Enantiomeric Excess and Optical Purity

Once a chiral compound is synthesized, it is crucial to accurately determine its enantiomeric purity. Enantiomeric excess (ee), defined as the absolute difference between the mole fractions of the two enantiomers, is the standard measure. Several analytical techniques are employed for this purpose.

Chiral High-Performance Liquid Chromatography (HPLC) is one of the most common and reliable methods. This technique utilizes a chiral stationary phase (CSP) that interacts differently with the two enantiomers of the analyte. These differential interactions lead to different retention times, allowing for the separation and quantification of each enantiomer in the mixture. For tryptophan derivatives, various HPLC methods exist, often using fluorescence detection for high sensitivity. europa.eu

Nuclear Magnetic Resonance (NMR) Spectroscopy can also be used to determine enantiomeric excess. Since enantiomers have identical NMR spectra in an achiral environment, a chiral resolving agent is required. This can be a chiral solvating agent (CSA), such as (R)-Mosher acid, or a chiral derivatizing agent (CDA). nih.gov In the presence of a CSA, transient diastereomeric complexes are formed, which have distinct NMR spectra, allowing for the integration of signals corresponding to each enantiomer. nih.govnih.gov Derivatization with a CDA, like Mosher's acid chloride, creates covalent diastereomers which can then be analyzed by standard NMR. tcichemicals.com

Polarimetry measures the rotation of plane-polarized light as it passes through a solution of a chiral compound. While historically significant, this method is less frequently used for the precise determination of enantiomeric excess in modern research. The measured optical rotation is proportional to the concentration of the sample and the excess of one enantiomer over the other. However, its accuracy can be affected by impurities and experimental conditions.

Other methods include fluorescence spectroscopy , where the interaction of the tryptophan enantiomers with a chiral selector, such as bovine serum albumin, can produce a measurable difference in the fluorescence signal, which can be correlated to the enantiomeric composition. rsc.org

Mechanisms of Racemization and Epimerization in Peptide Coupling and Amino Acid Derivatization

Maintaining the stereochemical integrity of the α-carbon is a significant challenge during chemical manipulations of amino acids, particularly during peptide bond formation. Racemization (the formation of an equal mixture of enantiomers from a pure one) or epimerization (the change in configuration at one of several chiral centers) can occur, primarily through the formation of an oxazolone (B7731731) (or azlactone) intermediate. rsc.orgmdpi.com

This mechanism is particularly prevalent when the carboxylic acid group of an N-acyl amino acid is activated for coupling (e.g., by conversion to an active ester or using coupling reagents like dicyclohexylcarbodiimide (B1669883) (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC)). bachem.com The activation facilitates an intramolecular cyclization where the acyl oxygen attacks the activated carboxyl group to form a 5(4H)-oxazolone. mdpi.com

The key issue with the oxazolone intermediate is the increased acidity of the α-proton. oup.com In the presence of a base, this proton can be abstracted to form a planar, achiral enolate intermediate. Subsequent reprotonation can occur from either face of the planar system, leading to a mixture of both (R) and (S) configurations, thus causing racemization. bachem.comacs.org

Several factors influence the rate of racemization:

N-α-Protecting Group: Urethane-based protecting groups like tert-butyloxycarbonyl (Boc) or fluorenylmethyloxycarbonyl (Fmoc) significantly suppress oxazolone formation and thus reduce racemization compared to simple acyl groups. rsc.orgbachem.com

Coupling Reagents and Additives: The choice of coupling reagent is critical. To mitigate racemization, coupling reagents are often used with additives like 1-hydroxybenzotriazole (B26582) (HOBt) or 1-hydroxy-7-azabenzotriazole (B21763) (HOAt). These additives react with the activated amino acid to form active esters that are more reactive towards the amine nucleophile and less prone to cyclize into an oxazolone. highfine.com

Base: The presence and strength of the base used in the coupling reaction can promote racemization by facilitating the abstraction of the α-proton from the oxazolone. Weaker or sterically hindered bases, such as N-methylmorpholine (NMM) or 2,4,6-collidine, are often preferred over stronger bases like N,N-diisopropylethylamine (DIEA). highfine.comacs.org

Amino Acid Side Chain: Certain amino acid residues, such as histidine and cysteine, are particularly prone to racemization. peptide.com

Enantiodivergent Synthetic Pathways

Enantiodivergent synthesis refers to a strategy where either enantiomer of a chiral product can be selectively prepared from the same starting material by simply changing the catalyst or reaction conditions. This approach offers significant flexibility and efficiency compared to developing entirely separate synthetic routes for each enantiomer.

A prominent strategy for achieving enantiodivergence is through dual catalysis , where two distinct catalysts work synergistically to control the reaction outcome. For the synthesis of α-amino acids, dual catalyst systems, such as a combination of a chiral palladium complex and a chiral copper complex (Pd/Cu), have been developed. nih.govresearchgate.net In such systems, the choice of the specific chiral ligand for each metal can steer the reaction to produce either the (R) or (S) product with high enantioselectivity. For instance, using one pair of chiral catalysts might favor the formation of one enantiomer, while switching to a different catalyst pair can produce the opposite enantiomer from the same set of starting materials. acs.org

This strategy has been applied to the stereodivergent α-allylation of aldimine esters using a synergistic Cu/Ir dual catalysis system, enabling the preparation of all four possible stereoisomers of products with two adjacent chiral centers by pairing different chiral catalysts. acs.org While not specific to (R)-N-Boc-5-hydroxy-trp-ome, these principles demonstrate powerful modern approaches that could be adapted for its synthesis or the synthesis of its stereoisomer from a common precursor.

Reaction Mechanisms in R N Boc 5 Hydroxy Trp Ome Chemistry

Mechanistic Insights into Indole (B1671886) Functionalization

The indole nucleus of (R)-N-Boc-5-hydroxy-trp-ome is an electron-rich aromatic system, making it highly susceptible to electrophilic substitution. The functionalization of this moiety is a cornerstone of its chemistry, allowing for the introduction of diverse substituents.

The primary mechanism for functionalizing the indole ring is electrophilic aromatic substitution. The hydroxy group at the C5 position and the indole nitrogen atom both donate electron density into the ring, activating it towards electrophiles. The most nucleophilic position on the unsubstituted indole ring is C3; however, in this case, it is already substituted with the alanine (B10760859) side chain. Consequently, electrophilic attack occurs at other positions of the indole ring, primarily C2, C4, and C6.

Recent studies have demonstrated various methods for the late-stage functionalization of tryptophan derivatives. For instance, photoredox C(2)-arylation allows for the introduction of aryl groups at the C2 position. nih.govacs.org This method avoids the undesired electrophilic aromatic substitution at the C3 position that can occur with aryldiazonium salts by modulating the indole's nucleophilicity with a Boc-protecting group on the indole nitrogen. nih.gov The reaction proceeds via a metal-free photoredox platform under biocompatible conditions. acs.org

Another key functionalization is trifluoromethylthiolation. acs.org This reaction introduces a CF₃S group, which can significantly alter the biophysical properties of peptides. The mechanism involves an electrophilic species generated from a trifluoromethanesulfenamide reagent in the presence of an acid, such as triflic acid (TfOH) or a Lewis acid like BF₃·OEt₂. acs.org The regioselectivity of the attack (C2 vs. other positions) can be controlled by the reaction conditions, such as temperature and the choice of acid activator. acs.org

Table 1: Indole Functionalization Reactions on Tryptophan Derivatives

| Reaction | Reagents | Position of Functionalization | Key Mechanistic Feature | Reference |

|---|---|---|---|---|

| C(2)-Arylation | Aryldiazonium salt, Eosin Y, Green LED | C2 | Photoredox-catalyzed generation of an aryl radical. | nih.gov |

| Trifluoromethylthiolation | ArNHSCF₃, TfOH or BF₃·OEt₂ | C2 | Electrophilic attack by a CF₃S⁺ equivalent. | acs.org |

| C-H Alkenylation | Pd(II) catalyst, Nitroolefins | C2 | Rhodium(III)-catalyzed C-H activation and insertion. | researchgate.net |

The presence of the N-Boc and O-methyl protecting groups on the amino acid backbone does not directly participate in the indole functionalization but prevents unwanted side reactions at the amino and carboxyl groups, ensuring the integrity of the chiral center.

Understanding Stereoselectivity in Carbon-Carbon Bond Formation

The inherent chirality of this compound, with its defined stereocenter at the α-carbon, plays a crucial role in directing the stereochemical outcome of subsequent carbon-carbon bond-forming reactions. This stereocontrol is vital for the synthesis of complex, biologically active molecules.

A prominent example is the stereoselective intermolecular radical cascade reaction. springernature.com In this process, a photoredox catalyst generates an α-amino alkyl radical via decarboxylation of a tryptophan derivative. springernature.com This radical then adds to an acceptor, like an acrylamide, creating a new tertiary alkyl radical. springernature.com The subsequent cyclization of this radical onto the indole ring is a key C-C bond-forming step. The stereochemistry of the final product, such as a trans-fused hexahydrocarbazole, is dictated by the initial stereocenter. The bulky N-Boc group and the existing ring structure create a chiral environment that favors the approach of the radical from one face over the other, leading to high diastereoselectivity. springernature.comd-nb.info

The proposed mechanism involves the formation of a radical intermediate (I-2) after the initial addition, which then undergoes cyclization onto the indole ring to form a benzylic radical (I-3). springernature.com The final product is obtained after reduction and protonation. springernature.com The diastereoselectivity arises from the transition state of the cyclization step, where steric hindrance minimizes non-bonding interactions, favoring the formation of the trans product.

Table 2: Stereoselective C-C Bond Formation

| Reaction Type | Reactants | Catalyst/Conditions | Stereochemical Outcome | Reference |

|---|---|---|---|---|

| Radical Cascade Cyclization | Tryptophan derivative, N-aryl-2-(trifluoromethyl)acrylamide | Ir photoredox catalyst, visible light | High diastereoselectivity (trans-fused hexahydrocarbazoles, >20:1 dr) | springernature.com |

| Alkylation of Isoserine Derivatives | Bicyclic N,O-acetal, Alkylating agent (e.g., benzyl (B1604629) iodide) | Base (e.g., LiHMDS) | Good diastereoselectivity (dr up to 87:13) | acs.org |

In other reactions, such as the synthesis of C3-quaternized pyrroloindolines, diastereoselectivity is rationalized by invoking a reversible bonding interaction between a nitrenium ion intermediate and the indole ring, which allows for the thermodynamic formation of the more stable exo diastereomer. nih.gov

Photoredox Catalysis in Fluorination Reactions

Photoredox catalysis has emerged as a powerful tool for introducing fluorine atoms and fluorinated groups into organic molecules under mild conditions. mdpi.comresearchgate.net This methodology is applicable to tryptophan derivatives like this compound for creating novel analogs with unique properties.

The general mechanism for photoredox-catalyzed trifluoromethylation involves a photocatalyst, such as [Ru(phen)₃]Cl₂ or an organic dye, which becomes excited upon absorption of visible light. mdpi.comresearchgate.net The excited-state photocatalyst can then engage in a single-electron transfer (SET) event with a fluorine source, like CF₃SO₂Cl or CF₃SO₂Na. mdpi.com This generates a trifluoromethyl radical (•CF₃).

The highly electrophilic •CF₃ radical then adds to the electron-rich indole ring of the tryptophan derivative. This addition forms a radical adduct, which is subsequently oxidized to a cationic Wheland-type intermediate. mdpi.com The final step is deprotonation to restore aromaticity and yield the trifluoromethylated indole product. The reaction shows broad functional group tolerance, making it suitable for complex molecules. mdpi.com

Table 3: Components in Photoredox Fluorination

| Component | Example(s) | Role in Mechanism | Reference |

|---|---|---|---|

| Photocatalyst | [Ru(phen)₃]Cl₂, Eosin Y, Mes-Acr⁺ | Absorbs light and initiates single-electron transfer (SET). | nih.govmdpi.comresearchgate.net |

| Fluorine Source | CF₃SO₂Na, CF₃SO₂Cl, Togni reagent | Source of the fluorinated radical (e.g., •CF₃) after SET. | mdpi.comresearchgate.net |

| Substrate | N-Boc-indole, Tryptophan derivatives | Radical acceptor (electron-rich arene). | nih.govmdpi.com |

This strategy has been successfully applied to the late-stage functionalization of complex natural products and biomolecules, highlighting its potential for modifying this compound. mdpi.com

Mechanisms of Enzymatic Tryptophan Metabolism and Analog Interactions

Tryptophan and its derivatives are metabolized in biological systems through several key enzymatic pathways, primarily the kynurenine (B1673888) and serotonin (B10506) pathways. frontiersin.orgfrontiersin.org this compound is an analog of 5-hydroxytryptophan (B29612) (5-HTP), a key intermediate in the synthesis of the neurotransmitter serotonin. frontiersin.orgwikipedia.org

The biosynthesis of serotonin from tryptophan begins with the hydroxylation of tryptophan to 5-HTP by tryptophan hydroxylase (TPH). frontiersin.org 5-HTP is then decarboxylated to serotonin by aromatic amino acid decarboxylase (AAAD). frontiersin.org As an N-Boc and O-methyl protected analog, this compound would likely not be a substrate for AAAD due to the bulky protecting groups preventing its entry and proper orientation within the enzyme's active site. Instead, it may act as a competitive inhibitor.

Another crucial enzyme is Tryptophan Synthase (TrpS), which catalyzes the final step in tryptophan biosynthesis: the condensation of indole with L-serine. nih.gov The enzyme's β-subunit utilizes a pyridoxal (B1214274) phosphate (B84403) (PLP) cofactor. The reaction mechanism proceeds through a β-elimination of the hydroxyl group from serine to form a key electrophilic amino-acrylate intermediate. nih.govacs.org This is followed by a nucleophilic attack from an indole molecule to form L-tryptophan. nih.gov Tryptophan analogs can interact with this enzyme. However, the bulky N-Boc and O-methyl groups, along with the C5-hydroxy substituent on this compound, would significantly alter its interaction with the TrpS active site, likely making it a poor substrate or an inhibitor of the enzyme. acs.org

The major metabolic route for tryptophan is the kynurenine pathway, initiated by the enzymes indoleamine 2,3-dioxygenase (IDO) or tryptophan 2,3-dioxygenase (TDO). frontiersin.orgmdpi.com These enzymes catalyze the oxidative cleavage of the indole ring. The modifications in this compound would almost certainly prevent it from being a substrate for IDO or TDO, as the enzymatic mechanism requires an unsubstituted indole nitrogen and a free carboxylic acid.

Nucleophilic Addition and Beta-Elimination Pathways

Nucleophilic addition and beta-elimination are fundamental reaction types that are also relevant to the chemistry of tryptophan derivatives.

The enzymatic synthesis of tryptophan by tryptophan synthase provides a classic example of a sequential β-elimination and nucleophilic addition mechanism. nih.gov

β-Elimination: L-serine binds to the PLP cofactor in the enzyme's active site. Abstraction of the α-proton followed by elimination of the β-hydroxyl group generates a highly reactive amino-acrylate intermediate, which is an electrophile. nih.govacs.org

Nucleophilic Addition: The indole ring, acting as a nucleophile, attacks the β-carbon of the amino-acrylate intermediate. nih.gov This forms a new carbon-carbon bond, leading to the synthesis of tryptophan.

While this compound itself is not primed for a direct β-elimination from its side chain, analogous pathways are critical in the synthesis of tryptophan derivatives. For example, the synthesis of β-thiolated amino acids can be achieved, and these products can undergo subsequent elimination reactions. nih.gov

In non-enzymatic chemistry, nucleophilic addition can occur at the indole ring, although it is less common than electrophilic substitution. Under specific conditions, such as in the synthesis of pyrroloindolines, the C3 position can be functionalized via intermediates that are susceptible to nucleophilic attack. nih.gov For instance, the formation of a 3-halopyrroloindoline can be followed by nucleophilic displacement by an aniline. nih.gov The N-Boc protecting group on the amino acid nitrogen is generally stable under these conditions but can be cleaved with strong acid, which can be a deliberate step in a synthetic sequence. nih.govresearchgate.net

Advanced Analytical and Characterization Techniques for R N Boc 5 Hydroxy Trp Ome

Spectroscopic Methods for Structural Elucidation

Spectroscopic methods are fundamental in verifying the chemical structure of (R)-N-Boc-5-hydroxy-trp-ome. Techniques like Nuclear Magnetic Resonance (NMR) and High-Resolution Mass Spectrometry (HRMS) provide detailed information about the atomic arrangement and molecular formula.

High-Resolution Mass Spectrometry (HRMS) for Molecular Weight and Fragmentation Analysis

High-Resolution Mass Spectrometry (HRMS) is critical for unequivocally determining the elemental composition of this compound. This technique measures the mass-to-charge ratio (m/z) of ions with very high accuracy, typically to within a few parts per million (ppm). nih.govuni-due.denih.gov This precision allows for the calculation of a unique elemental formula, confirming the identity of the compound. For this compound (C₁₇H₂₂N₂O₅), the exact mass can be calculated and compared to the experimentally measured value. chemdad.com

Furthermore, fragmentation analysis, often performed using tandem mass spectrometry (MS/MS), provides structural information by breaking the molecule into smaller, charged fragments. diva-portal.org Characteristic fragmentation patterns for this compound would include the loss of the Boc group (a loss of 100 Da) or the methyl ester group.

Table 2: High-Resolution Mass Spectrometry Data for this compound

| Parameter | Value |

|---|---|

| Molecular Formula | C₁₇H₂₂N₂O₅ |

| Molecular Weight | 334.37 g/mol |

| Calculated Exact Mass [M+H]⁺ | 335.15999 Da |

| Calculated Exact Mass [M+Na]⁺ | 357.14194 Da |

Chromatographic Methods for Purity Assessment and Isolation

Chromatographic techniques are indispensable for both purifying this compound after its synthesis and for assessing its final purity. These methods separate components of a mixture based on their differential distribution between a stationary phase and a mobile phase.

High-Performance Liquid Chromatography (HPLC) for Purity and Purification

High-Performance Liquid Chromatography (HPLC) is the standard method for determining the purity of this compound. chemodex.com Reversed-phase HPLC, typically using a C18 stationary phase, is commonly employed. researchgate.net The compound is dissolved in a suitable solvent and injected into the HPLC system. A gradient elution, commonly with a mobile phase consisting of water and an organic solvent like acetonitrile (B52724) or methanol (B129727), separates the target compound from any impurities. nih.govmdpi.com Purity is assessed by integrating the area of the product peak relative to the total area of all peaks detected, usually by a UV detector.

Table 3: Example HPLC Method Parameters for Purity Analysis

| Parameter | Typical Condition |

|---|---|

| Column | Reversed-Phase C18 (e.g., 100 x 2.1 mm, 1.7 µm) researchgate.net |

| Mobile Phase A | Water with 0.1% Formic Acid |

| Mobile Phase B | Acetonitrile with 0.1% Formic Acid nih.gov |

| Flow Rate | 0.5 mL/min unibo.it |

| Detection | UV at 280 nm |

| Gradient | Linear gradient from 30% to 90% Mobile Phase B nih.gov |

Ultraperformance Liquid Chromatography Coupled with Tandem Mass Spectrometry (UPLC-MS/MS) for Derivatized Analytes

For highly sensitive and selective quantification, especially in complex biological matrices, Ultraperformance Liquid Chromatography coupled with Tandem Mass Spectrometry (UPLC-MS/MS) is the method of choice. mdpi.commdpi.com While this compound itself can be analyzed, it is more common to analyze its deprotected form, 5-hydroxytryptophan (B29612), which is often derivatized prior to analysis. mdpi.com

Derivatization is a process where the analyte is chemically modified to enhance its chromatographic properties or detection sensitivity. researchgate.netmdpi.com For amino acids like 5-hydroxytryptophan, derivatizing agents can target the primary amine or carboxylic acid groups. nih.gov This approach improves retention on reversed-phase columns and increases ionization efficiency for mass spectrometry. mdpi.com UPLC provides faster analysis times and higher resolution compared to conventional HPLC, while MS/MS detection offers exceptional specificity by monitoring a specific parent-to-fragment ion transition. mdpi.com

Preparative Chromatography Techniques

For the isolation and purification of this compound on a larger scale following synthesis, preparative chromatography is used. rsc.org Flash column chromatography is a common initial purification step. nih.gov This technique uses a glass column packed with a stationary phase, most often silica (B1680970) gel, and a solvent system (mobile phase), such as a mixture of ethyl acetate (B1210297) and petroleum ether, is passed through the column under moderate pressure. rsc.org Fractions are collected and analyzed (e.g., by TLC) to isolate the pure compound.

For higher purity requirements, preparative HPLC can be employed. This method operates on the same principles as analytical HPLC but uses larger columns and higher flow rates to handle larger quantities of material. mdpi.comwiley-vch.de

Chiral Analytical Separations for Enantiomeric Purity

The determination of enantiomeric purity is a critical aspect of the characterization of chiral molecules like this compound. The biological and chemical properties of enantiomers can differ significantly, making it essential to control the stereochemical integrity of the desired (R)-enantiomer. High-Performance Liquid Chromatography (HPLC) utilizing Chiral Stationary Phases (CSPs) is the predominant technique for the enantioselective analysis of N-protected amino acids and their derivatives.

The direct approach, where enantiomers are separated on a chiral column without prior derivatization (beyond the existing N-Boc and methyl ester groups), is the most common and efficient method. researchgate.net The separation relies on the formation of transient, diastereomeric complexes between the enantiomers and the chiral selector immobilized on the stationary phase. The differing stability of these complexes leads to different retention times for the (R) and (S) enantiomers, enabling their separation and quantification. researchgate.net

Research Findings

Research into the chiral separation of N-Boc protected amino acid esters has identified several classes of CSPs that demonstrate high efficacy. Polysaccharide-based CSPs, particularly those derived from amylose (B160209) and cellulose (B213188) carbamate (B1207046) derivatives, are widely successful. nih.govtandfonline.comtandfonline.com Columns such as Chiralpak® AD (amylose tris(3,5-dimethylphenylcarbamate)) and Chiralcel® OD (cellulose tris(3,5-dimethylphenylcarbamate)) have shown excellent enantioselectivity for a range of N-protected amino acids. nih.govtandfonline.comtandfonline.com For N-Boc-α-amino acid methyl esters specifically, Chiralcel® OF has also been reported to provide superior resolution in some cases. tandfonline.comtandfonline.com

The choice of mobile phase is crucial for optimizing separation on these polysaccharide-based columns. Typically, a normal-phase mode consisting of a hydrocarbon solvent like hexane (B92381) and a polar alcohol modifier (e.g., 2-propanol, ethanol) is employed. nih.govtandfonline.com The type and concentration of the alcohol modifier significantly impact retention factors and enantioselectivity. nih.gov Studies have shown that for N-Boc-α-amino acid ethyl esters, a mobile phase of 20% tetrahydrofuran (B95107) (THF) in hexane can yield the greatest enantioselectivity on a Chiralpak® IA column. nih.gov

Another effective class of CSPs for this purpose are the macrocyclic glycopeptides, such as teicoplanin and ristocetin (B1679390) A. sigmaaldrich.com These columns, often operated in reversed-phase or polar organic mode, offer broad selectivity for N-protected amino acids. sigmaaldrich.com For N-Boc amino acids, reversed-phase conditions are generally the most viable on these types of columns. sigmaaldrich.com

Furthermore, zwitterionic CSPs, which contain both acidic and basic functional groups, have proven effective for the enantiomeric separation of tryptophan derivatives. nih.gov A Cinchona alkaloid-based zwitterionic CSP, for instance, has been successfully used to separate 5-methoxytryptophan (B613034) enantiomers using a mobile phase of methanol/water with formic acid and diethylamine (B46881) as additives. nih.gov This demonstrates the versatility of available chiral selectors for this class of compounds.

The enantiomeric excess (ee) of a sample, a measure of its purity, is determined from the peak areas of the two enantiomers in the chromatogram. For pharmaceutical applications, an enantiomeric excess of >98% is often required. orgsyn.org

Data Tables

The following interactive table summarizes typical chromatographic conditions and performance data for the chiral separation of N-Boc-tryptophan methyl ester analogs on polysaccharide-based CSPs, based on published research findings for this class of compounds.

| Chiral Stationary Phase (CSP) | Typical Mobile Phase | Flow Rate (mL/min) | Detection (nm) | Elution Order | Reference |

|---|---|---|---|---|---|

| Chiralpak® AD (Amylose-based) | Hexane / 2-Propanol (e.g., 90:10 v/v) | 1.0 | 220-254 | L-form (S-enantiomer) typically retained longer | nih.govtandfonline.comtandfonline.com |

| Chiralcel® OD (Cellulose-based) | Hexane / 2-Propanol (e.g., 90:10 v/v) | 1.0 | 220-254 | Variable, depends on analyte structure | nih.govtandfonline.comtandfonline.com |

| Chiralcel® OF (Cellulose-based) | Hexane / 2-Propanol (e.g., 99:1 v/v) | 1.0 | 220 | D-form (R-enantiomer) typically retained longer | tandfonline.comtandfonline.com |

| Chiralpak® IA (Amylose-based, immobilized) | Hexane / THF (80:20 v/v) | 1.0 | 220-254 | L-form (S-enantiomer) typically retained longer | nih.gov |

Applications of R N Boc 5 Hydroxy Trp Ome in Complex Molecule Synthesis

Role as Building Blocks in Peptide Synthesis

The trifunctional nature of (R)-N-Boc-5-hydroxy-trp-ome, with its orthogonally protected functional groups, establishes it as an exemplary component for peptide assembly. The Boc-protected amine and the methyl ester-protected carboxylic acid are amenable to standard peptide coupling protocols, while the phenolic hydroxyl group on the indole (B1671886) side chain provides an opportunity for additional modifications.

Solid-Phase Peptide Synthesis (SPPS) Integrations

In Solid-Phase Peptide Synthesis (SPPS), this compound can be efficiently integrated into growing peptide chains. researchgate.net The standard procedure involves the removal of the N-Boc protecting group, usually with an acid like trifluoroacetic acid (TFA), to expose the free amine. nih.gov This amine is then coupled with the carboxylic acid of the resin-bound peptide's N-terminal amino acid, a reaction facilitated by common coupling reagents such as HBTU, HATU, or DIC/HOBt. researchgate.net The hydroxyl group on the indole side chain is often protected with a group that can be removed during the final cleavage from the resin, or it can be left unprotected if the coupling conditions are mild enough to prevent side reactions. nih.gov The incorporation of this building block introduces a modifiable point within the peptide sequence for later functionalization. researchgate.net

| SPPS Integration Step | Reagent/Condition | Purpose |

| N-Boc Deprotection | Trifluoroacetic Acid (TFA) | To expose the primary amine for peptide bond formation. nih.gov |

| Peptide Coupling | HBTU, HATU, or DIC/HOBt | To form the amide bond between the amino acids. researchgate.net |

| Side-Chain Protection | (Optional) Acid-labile group | To prevent unwanted reactions at the hydroxyl group. |

| Cleavage from Resin | Strong acid (e.g., HF or TFA cocktail) | To release the final peptide from the solid support. nih.gov |

Incorporation into Macrocyclic Peptides (e.g., Peptide Stapling)

The synthesis of macrocyclic peptides, including stapled peptides, frequently employs amino acids with functionalized side chains to form the cyclic structure. nih.gov this compound serves as a valuable precursor for these complex architectures. The hydroxyl group at the 5-position of the indole ring can act as a nucleophile in cyclization reactions. For instance, it can react with an electrophilic side chain of another amino acid in the peptide sequence to form an ether or ester linkage, resulting in a macrocycle. nih.govmdpi.com In peptide stapling, which aims to lock a peptide into a helical conformation to boost its biological activity and stability, this building block can be modified at the hydroxyl position to introduce one of the reactive groups necessary for the stapling chemistry. cam.ac.uk

Precursors for Radiolabeled Probes in Positron Emission Tomography (PET) Imaging

A notable application of this compound is its function as a precursor in the synthesis of radiolabeled probes for Positron Emission Tomography (PET) imaging. nih.gov The 5-hydroxyindole (B134679) moiety is a fundamental structural component of the neurotransmitter serotonin (B10506). frontiersin.org Consequently, derivatives of 5-hydroxytryptophan (B29612) are prime candidates for developing radiotracers to investigate the serotonergic system in the brain. nih.govnih.gov

The hydroxyl group of this compound offers a strategic location for radiolabeling, most commonly with fluorine-18 (B77423) ([¹⁸F]), a widely utilized positron-emitting radionuclide. nih.govsnmjournals.org The synthesis typically involves the nucleophilic substitution of a leaving group, previously installed at the 5-position of the indole ring, with [¹⁸F]fluoride. researchgate.netthno.org For example, the hydroxyl group can be transformed into a more effective leaving group, such as a tosylate or a nitro group, to facilitate the radiofluorination process. snmjournals.org The resulting [¹⁸F]-labeled tryptophan derivative, following deprotection, can serve as a PET tracer to visualize and measure aspects of tryptophan metabolism and serotonin synthesis in living organisms. nih.govnih.govresearchgate.net This has significant implications for the study of neurological and psychiatric conditions. researchgate.net

| Precursor Component | Radiolabeling Method | Example PET Tracer | Imaging Application |

| This compound derivative | Nucleophilic [¹⁸F]fluorination | [¹⁸F]5-fluoro-L-tryptophan derivative | Tryptophan metabolism and serotonin synthesis pathways. nih.govresearchgate.net |

| This compound derivative | O-alkylation with [¹¹C]CH₃I | [¹¹C]5-methoxy-L-tryptophan derivative | Investigation of the serotonin pathway. snmjournals.org |

Synthesis of Bioactive Analogues and Derivatives with Modified Side Chains

The 5-hydroxyl group of this compound acts as a versatile point for chemical modification, facilitating the synthesis of a broad spectrum of bioactive analogues and derivatives. nih.gov By altering this side chain, researchers can fine-tune the pharmacological characteristics of tryptophan-containing molecules.

Typical modifications include O-alkylation, O-acylation, and conversion to other functional groups. For instance, ether derivatives, created by reacting the hydroxyl group with different alkyl halides, can yield compounds with modified lipophilicity and receptor binding affinities. The esterification of the hydroxyl group can produce prodrugs that release the active 5-hydroxy-tryptophan derivative through in vivo hydrolysis. These modifications are pivotal in drug discovery for enhancing potency, selectivity, and pharmacokinetic properties. The capacity for systematic alteration of the side chain allows for thorough SAR studies, which provide valuable information on the molecular interactions between the ligand and its biological target. nih.gov

Utility in Late-Stage Functionalization of Peptides and Proteins

Late-stage functionalization, which involves introducing new functional groups into a complex molecule at a late point in its synthesis, is a potent strategy in drug discovery and chemical biology. nih.govnih.gov When this compound is incorporated into a peptide or protein, its 5-hydroxyindole side chain provides a unique location for such modifications. chim.itresearchgate.net

The phenolic hydroxyl group is receptive to various chemical transformations that can be carried out on the fully assembled peptide. These reactions include O-alkylation, O-acylation, and electrophilic aromatic substitution at positions ortho to the hydroxyl group. This enables the attachment of diverse moieties, such as fluorescent dyes, biotin (B1667282) tags for affinity purification, or polyethylene (B3416737) glycol (PEG) chains to enhance solubility and pharmacokinetic profiles. The ability to modify the peptide after its synthesis and folding is particularly beneficial, as it permits the introduction of sensitive functional groups that might not withstand the conditions of peptide synthesis. This late-stage diversification approach facilitates the rapid creation of a library of analogues from a single peptide framework. nih.govnih.gov

Computational and Theoretical Investigations of R N Boc 5 Hydroxy Trp Ome Reactivity

Quantum Chemical Calculations for Reaction Pathway Analysis and Stereochemical Prediction

Quantum chemical calculations are indispensable tools for elucidating the complex reaction mechanisms involving tryptophan derivatives. Methods like Density Functional Theory (DFT) are employed to map out potential energy surfaces for chemical reactions, identifying transition states, intermediates, and the most favorable reaction pathways. chinesechemsoc.orgresearchgate.netnih.gov This analysis is critical for optimizing synthetic routes and predicting the outcomes of new chemical transformations.

For instance, in the synthesis of complex tryptophan-containing molecules, DFT calculations can model the stereoselectivity of a reaction. chinesechemsoc.orgnih.gov By calculating the energy barriers for the formation of different stereoisomers, researchers can predict which product will be favored under specific conditions. This predictive power is demonstrated in palladium-catalyzed C-H glycosylation of tryptophan, where DFT studies supported a concerted oxidative addition mechanism that explained the high observed α-selectivity. chinesechemsoc.orgresearchgate.netchinesechemsoc.org

Furthermore, quantum chemical methods are used to understand the intrinsic reactivity of the molecule. Studies on L-tryptophan and its 5-hydroxy derivative (HLP) have used theoretical calculations to analyze their free-radical scavenging abilities. rsc.orgresearchgate.netsemanticscholar.org These analyses revealed that the hydrogen atom transfer (HAT) mechanism is the most likely pathway for radical scavenging and that the hydroxyl group at the 5-position significantly enhances this activity compared to unsubstituted tryptophan. rsc.orgresearchgate.net Such calculations for (R)-N-Boc-5-hydroxy-trp-ome would involve analyzing frontier molecular orbitals (HOMO/LUMO) and molecular electrostatic potential to predict sites susceptible to nucleophilic or electrophilic attack. rsc.orgresearchgate.net

Table 1: Application of Quantum Chemical Methods in Reaction Analysis

| Computational Method | Application | Insights Gained |

| Density Functional Theory (DFT) | Reaction Mechanism Analysis | Identification of transition states, intermediates, and reaction energy profiles. chinesechemsoc.orgresearchgate.net |

| Stereoselectivity Prediction | Calculation of energy barriers for different stereochemical outcomes. nih.gov | |

| Time-Dependent DFT (TD-DFT) | Electron Transfer Rates | Calculation of electronic coupling between donor and acceptor groups. nih.gov |

| QM/MM (Quantum Mechanics/Molecular Mechanics) | Enzymatic Reactions | Modeling of reactions within a biological environment, like an enzyme active site. nih.gov |

Molecular Modeling of Interactions with Biological Targets

As a derivative of 5-hydroxytryptophan (B29612) (5-HTP), this compound is expected to interact with biological targets involved in the serotonin (B10506) pathway. biotechnologia-journal.orgmdpi.com Molecular modeling is used to simulate and visualize these interactions at an atomic level, providing insights into the binding mechanisms that guide the design of new therapeutic agents.

Potential biological targets include enzymes responsible for serotonin metabolism, such as tryptophan hydroxylase and aromatic amino acid decarboxylase, as well as serotonin receptors (e.g., 5-HT2A). mdpi.comnih.gov If the crystal structure of a target protein is unavailable, homology modeling can be used to generate a reliable 3D model based on the sequence of similar proteins with known structures.

Once a model of the target is established, this compound can be placed in the active or binding site to study its interactions. These simulations can reveal key amino acid residues that form hydrogen bonds, hydrophobic interactions, or π-π stacking with the ligand. For example, modeling studies of thiourea (B124793) derivatives binding to the 5-HT2A receptor highlighted the importance of hydrogen bonds with Asp155 and Tyr370 residues for high-affinity binding. nih.gov Similar studies could predict how the Boc-protecting group and methyl ester of this compound influence its fit and orientation within such binding pockets. Another potential target is the P-glycoprotein (P-gp) efflux pump, which controls the passage of molecules across the blood-brain barrier; modeling interactions here could assess its potential for CNS activity. biotechnologia-journal.org

Table 2: Potential Biological Targets for this compound

| Target Protein | Function | Relevance for Modeling |

| Tryptophan Hydroxylase (TPH) | Catalyzes the rate-limiting step in serotonin synthesis. | Understanding substrate recognition and potential inhibition. |

| Aromatic L-amino acid decarboxylase (AADC) | Converts 5-HTP to serotonin. | Investigating how modifications affect substrate binding. |

| Serotonin Receptors (e.g., 5-HT2A) | Mediate the effects of serotonin in the CNS. nih.gov | Predicting agonist or antagonist activity. |

| Indoleamine 2,3-dioxygenase 1 (IDO1) | Tryptophan-catabolizing enzyme implicated in immune suppression. rsc.org | Assessing potential as an inhibitor or alternative substrate. |

| P-glycoprotein (P-gp) | Efflux pump at the blood-brain barrier. biotechnologia-journal.org | Evaluating potential for CNS penetration. |

Conformational Analysis and Energy Landscapes

The biological activity and reactivity of a molecule are intrinsically linked to its three-dimensional shape or conformation. This compound is a flexible molecule with several rotatable bonds. Conformational analysis aims to identify the stable, low-energy conformations that the molecule is likely to adopt in solution or when bound to a target. mdpi.comconicet.gov.ar

The presence of the bulky tert-butyloxycarbonyl (Boc) group on the amine and the methyl ester on the carboxyl group significantly constrains the molecule's flexibility compared to native 5-hydroxytryptophan. mdpi.comacs.orgresearchgate.net These groups influence the main chain dihedral angles (phi, psi) and the side chain dihedral angles (chi1, chi2), leading to a specific set of preferred conformations.

Computational methods can generate a potential energy landscape (or free energy landscape) by systematically rotating the key bonds and calculating the energy of each resulting structure. nih.govnih.govresearchgate.net This landscape reveals the low-energy valleys corresponding to stable conformers and the energy barriers separating them. Such analyses have shown that for N- and C-protected amino acids, distinct populations of conformers exist, and their relative energies determine their prevalence. conicet.gov.ar Understanding the conformational landscape of this compound is crucial for rationalizing its behavior in different environments and for designing analogues with specific desired shapes. researchgate.net

Table 3: Key Dihedral Angles for Conformational Analysis

| Dihedral Angle | Atoms Defining the Angle | Description |

| Phi (φ) | C'-N-Cα-C | Rotation around the N-Cα bond. |

| Psi (ψ) | N-Cα-C-N' | Rotation around the Cα-C bond. |

| Omega (ω) | Cα-C-N'-Cα' | Rotation around the peptide bond (influenced by Boc group). |

| Chi1 (χ1) | N-Cα-Cβ-Cγ | Rotation of the indole (B1671886) side chain around the Cα-Cβ bond. |

| Chi2 (χ2) | Cα-Cβ-Cγ-Cδ1 | Rotation within the indole side chain. |

Docking Studies of Analogues

Molecular docking is a computational technique used to predict the preferred binding mode of a ligand to a receptor or enzyme of known three-dimensional structure. nih.govresearchgate.net It is widely used in drug discovery to screen virtual libraries of compounds and to prioritize analogues for synthesis and biological testing. nih.govpensoft.net

In the context of this compound, docking studies would be performed on its analogues to explore how structural modifications affect binding affinity and selectivity for a given biological target. For example, researchers have conducted docking studies on various tryptophan and 5-hydroxytryptophan derivatives to evaluate their potential as inhibitors of enzymes like IDO1 or as ligands for serotonin receptors. nih.govrsc.orgnih.govrsc.org

A typical docking study involves generating a variety of conformations for each analogue and "placing" them into the binding site of the target protein. A scoring function then estimates the binding energy for each pose, with lower scores generally indicating a more favorable interaction. Docking results can reveal how modifications—such as altering the substituents on the indole ring or changing the protecting groups—impact key interactions like hydrogen bonds or hydrophobic contacts. For instance, docking studies of tryptophan analogues into IDO1 supported the hypothesis that certain modifications could allow binding at a secondary, allosteric site (the Si site) in addition to the primary substrate site. rsc.orgrsc.org

Table 4: Representative Docking Results for Hypothetical Analogues at a Target Site

| Analogue | Modification | Docking Score (kcal/mol) | Key Predicted Interactions |

| Parent Compound | This compound | -8.5 | H-bond with Asp120; π-π stacking with Phe250. |

| Analogue 1 | 5-methoxy instead of 5-hydroxy | -8.2 | Loss of H-bond donor; maintained π-π stacking. |

| Analogue 2 | 7-fluoro substitution | -9.1 | Favorable halogen bond with Ser300; enhanced hydrophobic contact. |

| Analogue 3 | N-Acetyl instead of N-Boc | -7.9 | Reduced steric clash but loss of favorable hydrophobic contacts. |

| Analogue 4 | Ethyl ester instead of methyl ester | -8.6 | Minor change; slightly improved hydrophobic interaction in pocket. |

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for (R)-N-Boc-5-hydroxy-Trp-OMe, and how does the Boc protection strategy affect reaction efficiency?

- Methodological Answer : The Boc (tert-butoxycarbonyl) group is critical for protecting the amine during peptide synthesis. A typical route involves coupling 5-hydroxy-L-tryptophan methyl ester with di-tert-butyl dicarbonate (Boc₂O) under basic conditions (e.g., DMAP in THF) . Racemization risks can be mitigated by maintaining low temperatures (0–4°C) and using coupling agents like HOBt/DCC . Purification via flash chromatography (silica gel, ethyl acetate/hexane gradient) ensures removal of unreacted reagents.

Q. Which spectroscopic techniques are most reliable for characterizing this compound, and what diagnostic peaks should be prioritized?

- Methodological Answer :

- ¹H/¹³C NMR : Confirm Boc group presence via tert-butyl signals (δ ~1.4 ppm for ¹H; δ ~28 ppm and ~80 ppm for ¹³C) and the indole NH (δ ~10 ppm) .

- FT-IR : Look for N-H stretches (~3350 cm⁻¹) and ester carbonyl (~1740 cm⁻¹) .

- HPLC-MS : Use reverse-phase C18 columns (acetonitrile/water + 0.1% TFA) to verify purity (>95%) and molecular ion ([M+H]⁺ at m/z 335.36) .

Q. What storage conditions are essential for preserving this compound stability, and how do environmental factors impact degradation?

- Methodological Answer : Store at -20°C in amber vials under inert gas (argon/nitrogen) to prevent hydrolysis and oxidation. Stability studies show degradation >5% occurs after 30 days at 25°C, with UV light exposure accelerating decomposition . Regular HPLC monitoring (e.g., monthly) is advised for long-term storage validation.

Advanced Research Questions

Q. How can researchers optimize coupling reactions to minimize racemization in this compound synthesis?

- Methodological Answer : Racemization is pH- and temperature-dependent. Use:

- Low-temperature protocols (0–4°C) with coupling agents like HATU or PyBOP, which reduce activation time .

- Polar aprotic solvents (DMF or DCM) to stabilize intermediates.

- Chiral HPLC validation (e.g., Chiralpak IC-3 column) to quantify enantiomeric excess (>98% required for peptide applications) .

Q. What analytical strategies resolve contradictions in stability data between accelerated and real-time studies for this compound?

- Methodological Answer : Discrepancies often arise from non-Arrhenius behavior in degradation kinetics. Combine:

- Forced degradation studies (e.g., 40°C/75% RH) with LC-MS to identify degradation pathways (e.g., Boc cleavage or ester hydrolysis) .

- Multivariate analysis (e.g., PCA of NMR/HPLC data) to isolate critical degradation factors .

- Longitudinal real-time tracking with control groups to validate accelerated models .

Q. In longitudinal studies, how should researchers design protocols to assess this compound degradation and byproduct formation?

- Methodological Answer :

- Sampling intervals : Test at 0, 3, 6, and 12 months under controlled (-20°C) and stress (25°C) conditions .

- Byproduct identification : Use HR-MS and 2D NMR (COSY, HSQC) to characterize degradation products (e.g., de-Boc derivatives or oxidized indole rings) .

- Statistical power : Ensure n ≥ 3 replicates per timepoint and apply ANOVA to assess significance of degradation trends .

Methodological Best Practices

- Experimental Replication : Document RRIDs (Research Resource Identifiers) for reagents and equipment to ensure reproducibility .

- Data Transparency : Report all measures, conditions, and exclusions in methods sections, per NIH guidelines .

- Contradiction Analysis : Use triangulation (e.g., NMR + LC-MS + computational modeling) to validate anomalous results .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products